Cas no 1806005-08-2 (2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride)

2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride is a highly reactive sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structural features, including the dichloropyridine core and difluoromethyl group, contribute to its utility in introducing sulfonyl functionalities into target molecules. The compound’s reactivity enables efficient derivatization, making it valuable for constructing sulfonamides or sulfonate esters. Its stability under controlled conditions ensures consistent performance in synthetic applications. This intermediate is particularly relevant in the synthesis of herbicidal and pesticidal active ingredients, where precise functionalization is critical for efficacy. Proper handling under inert conditions is recommended due to its moisture sensitivity.
2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride structure
1806005-08-2 structure
Product name:2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride
CAS No:1806005-08-2
MF:C6H2Cl3F2NO2S
MW:296.506384372711
CID:4851014

2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride
    • Inchi: 1S/C6H2Cl3F2NO2S/c7-2-1-3(15(9,13)14)4(6(10)11)12-5(2)8/h1,6H
    • InChI Key: HYYDXYKNKPDXRX-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC(=C(N=C1C(F)F)Cl)Cl)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Topological Polar Surface Area: 55.4
  • XLogP3: 3.1

2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072516-500mg
2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride
1806005-08-2 97%
500mg
$831.30 2022-04-01
Alichem
A029072516-250mg
2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride
1806005-08-2 97%
250mg
$480.00 2022-04-01
Alichem
A029072516-1g
2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride
1806005-08-2 97%
1g
$1,579.40 2022-04-01

Additional information on 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride

Introduction to 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806005-08-2)

2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806005-08-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as key intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly the presence of both chloro and difluoromethyl substituents on a pyridine core, contribute to its unique reactivity and make it a valuable building block for further chemical transformations.

The pyridine scaffold is a fundamental heterocyclic aromatic ring that plays a crucial role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. In 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride, the chlorine atoms at the 2 and 3 positions, along with the difluoromethyl group at the 6 position, enhance its electronic properties and influence its reactivity. The sulfonyl chloride functionality at the 5 position further extends its utility as a synthetic precursor, allowing for facile introduction of sulfonamide derivatives, which are prevalent in drug discovery.

Recent advancements in synthetic methodologies have highlighted the importance of sulfonyl chlorides in constructing complex molecular architectures. The reactivity of 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride makes it an attractive candidate for generating novel sulfonamides with potential pharmacological activity. For instance, studies have demonstrated its use in the preparation of sulfonamide-based inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical models, suggesting their therapeutic relevance.

The difluoromethyl group is a particularly interesting substituent in medicinal chemistry due to its ability to modulate metabolic stability and binding affinity. In 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride, this group contributes to the overall electronic environment of the molecule, influencing its interactions with biological targets. Research has shown that compounds incorporating difluoromethyl groups often exhibit enhanced binding to protein targets, leading to improved pharmacokinetic profiles. This has spurred interest in developing new synthetic routes to incorporate such moieties into drug candidates.

The chloro substituents at the 2 and 3 positions of the pyridine ring further enhance the reactivity of 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride. These chlorine atoms can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at these positions. This versatility makes the compound a valuable tool for medicinal chemists seeking to explore novel chemical space. Additionally, the presence of multiple reactive sites provides opportunities for multi-step syntheses, enabling the construction of complex molecules with tailored properties.

In recent years, there has been growing interest in developing sustainable synthetic routes for pharmaceutical intermediates. The use of 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride as a starting material aligns with this trend towards greener chemistry. Researchers have explored catalytic methods to minimize waste and improve atom economy during its synthesis. These efforts have led to more efficient processes that reduce environmental impact while maintaining high yields and purity standards.

The applications of 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride extend beyond pharmaceuticals into agrochemicals and materials science. In agrochemistry, sulfonyl chlorides are commonly used as intermediates in the synthesis of herbicides and fungicides. The unique structural features of this compound make it a promising candidate for developing new crop protection agents with improved efficacy and selectivity. Furthermore, its reactivity allows for modifications that can enhance stability and bioavailability, making it a versatile building block for agrochemical innovation.

Materials scientists have also explored the potential of 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride in designing advanced materials with specialized properties. The presence of fluorinated groups can influence material characteristics such as thermal stability and electronic conductivity. By leveraging its reactivity, researchers have developed novel polymers and coatings that exhibit enhanced performance under various conditions. These applications highlight the broad utility of this compound across multiple scientific disciplines.

The synthesis of 2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the desired molecular framework efficiently. These methods not only improve yield but also allow for greater control over regioselectivity and stereochemistry during synthesis.

In conclusion,2,3-Dichloro-6-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1806005-08-2) is a versatile intermediate with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features—comprising chloro substituents on a pyridine ring modified by a difluoromethyl group at position 6—make it an invaluable tool for synthetic chemists seeking to develop novel biologically active compounds or advanced materials.

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